

Epronaz (CAS No. 59026-08-3): A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Epronaz (CAS No. 59026-08-3) is a sulfonyl triazole carboxamide that has garnered attention for its potent herbicidal activity. Structurally identified as N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide, its primary mechanism of action in plants is the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids. This disruption of essential amino acid synthesis leads to the cessation of plant growth and eventual death. While its role as a herbicide is established, some commercial suppliers have also listed **Epronaz** as a potential kinase inhibitor with putative anticancer properties, although peer-reviewed evidence to substantiate this claim is currently limited. This technical guide provides a comprehensive overview of the known and potential mechanisms of action of **Epronaz**, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of **Epronaz** is presented in Table 1.

Table 1: Physicochemical Data for **Epronaz**



Property	Value	Source
CAS Number	59026-08-3	[Generic Chemical Supplier Data]
Molecular Formula	C11H20N4O3S	[Generic Chemical Supplier Data]
Molecular Weight	288.37 g/mol	[Generic Chemical Supplier Data]
IUPAC Name	N-ethyl-N-propyl-3- propylsulfonyl-1,2,4-triazole-1- carboxamide	[Generic Chemical Supplier Data]
Synonyms	SN-533, BTS-30843	[Generic Chemical Supplier Data]
Appearance	Solid (predicted)	[Generic Chemical Supplier Data]
Melting Point	Not available	
Boiling Point	Not available	_
Solubility	Not available	

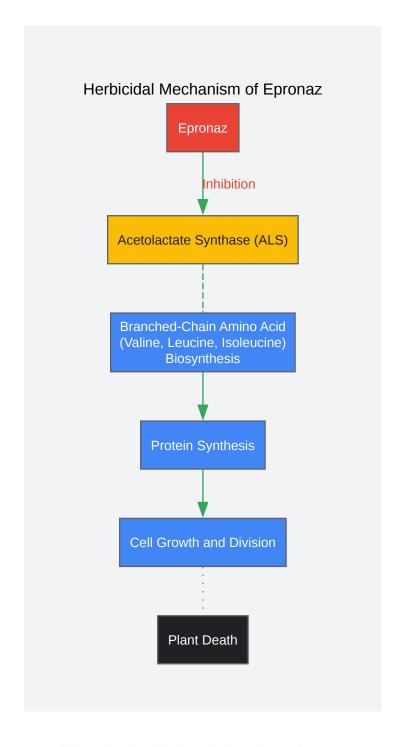
Herbicidal Mechanism of Action

Epronaz belongs to the sulfonylurea and sulfonyl triazole carboxamide class of herbicides, which are known inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[1][2]. ALS is a pivotal enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine[1].

Signaling Pathway

The inhibition of ALS by **Epronaz** disrupts the production of these essential amino acids, leading to a cascade of effects that culminate in plant death. The proposed signaling pathway is depicted in the following diagram.





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Epronaz inhibits the ALS enzyme, halting essential amino acid production.

Putative Anticancer Activity: Kinase Inhibition

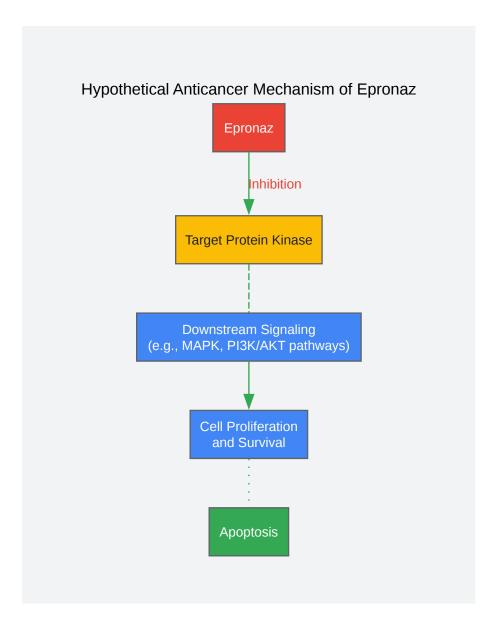
While primarily recognized as a herbicide, **Epronaz** has been cataloged by some suppliers as a kinase inhibitor, suggesting potential applications in anticancer research. Protein kinases are



crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers[3][4]. However, there is a lack of specific, peer-reviewed scientific literature identifying the kinase targets of **Epronaz** or validating its efficacy as an anticancer agent.

Hypothetical Signaling Pathway

Should **Epronaz** function as a kinase inhibitor, it would likely target one or more protein kinases involved in cancer cell proliferation, survival, or metastasis. A generalized signaling pathway for a hypothetical kinase inhibitor is shown below.



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A potential mechanism for **Epronaz** as a kinase inhibitor in cancer cells.

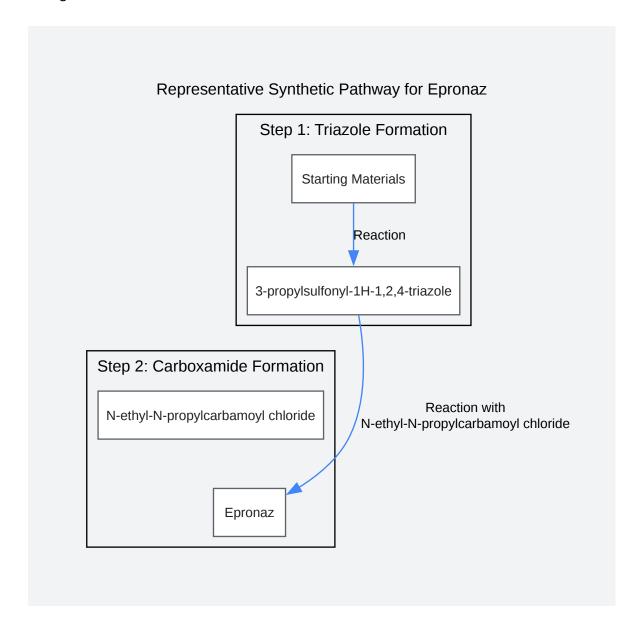


Experimental Protocols

Detailed experimental protocols for **Epronaz** are not readily available in the public domain. The following sections provide representative methodologies for the synthesis and biological evaluation of **Epronaz** based on standard practices for similar compounds.

Representative Synthesis of Epronaz

The synthesis of N-substituted-1,2,4-triazole-1-carboxamides can be achieved through a multistep process. A plausible synthetic route for **Epronaz** is outlined below, adapted from methodologies for related triazole carboxamide herbicides.





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A two-step synthetic workflow for producing **Epronaz**.

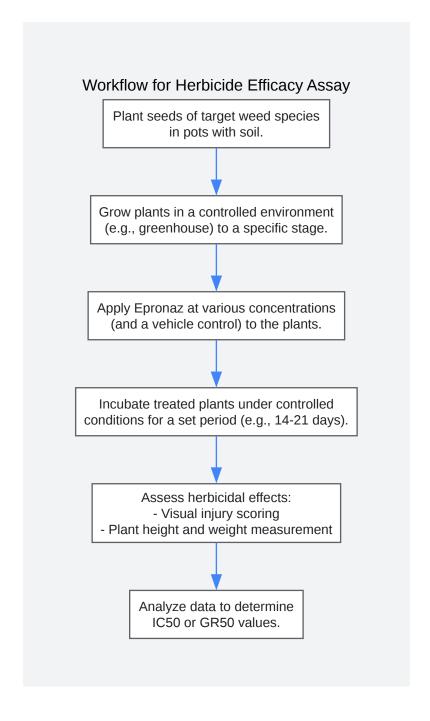
Methodology:

- Synthesis of 3-propylsulfonyl-1H-1,2,4-triazole: This intermediate can be prepared from commercially available starting materials through a series of reactions, likely involving the formation of a triazole ring followed by oxidation of a thioether to the corresponding sulfone.
- Synthesis of N-ethyl-N-propylcarbamoyl chloride: This reagent can be synthesized by reacting N-ethyl-N-propylamine with phosgene or a phosgene equivalent.
- Final Condensation: The 3-propylsulfonyl-1H-1,2,4-triazole is reacted with N-ethyl-N-propylcarbamoyl chloride in the presence of a suitable base (e.g., triethylamine or pyridine) and an inert solvent (e.g., dichloromethane or acetonitrile) to yield **Epronaz**. The product would then be purified using standard techniques such as column chromatography or recrystallization.

Herbicide Efficacy Assay (Whole Plant Assay)

This protocol describes a typical method for evaluating the herbicidal activity of a compound on target weed species.





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A standard workflow for assessing the herbicidal potency of a compound.

Methodology:

• Plant Cultivation: Seeds of a target weed species (e.g., Avena fatua or Amaranthus retroflexus) are sown in pots containing a standard potting mix.

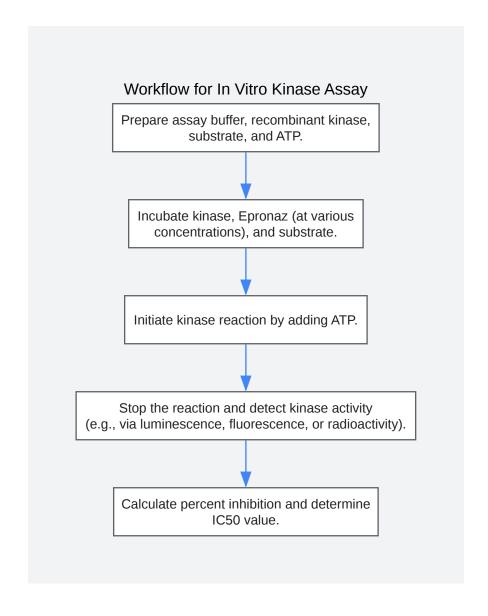


- Growth Conditions: Plants are grown in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod until they reach a specific growth stage (e.g., 2-3 leaf stage).
- Herbicide Application: Epronaz is dissolved in a suitable solvent (e.g., acetone) and diluted
 to various concentrations in a solution containing a surfactant. The solutions are applied to
 the plants as a foliar spray. A control group is treated with the solvent and surfactant solution
 only.
- Incubation and Assessment: The treated plants are returned to the controlled environment for 14-21 days. Herbicidal effects are assessed by visual scoring of plant injury (on a scale of 0 to 100%), and by measuring plant height and fresh or dry weight.
- Data Analysis: The data are used to calculate the half-maximal inhibitory concentration (IC50) or the concentration required to cause a 50% reduction in growth (GR50).

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for testing the inhibitory activity of **Epronaz** against a specific protein kinase.





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A general procedure for evaluating in vitro kinase inhibition.

Methodology:

- Reagents: A purified, recombinant protein kinase, its specific substrate (peptide or protein), and adenosine triphosphate (ATP) are required.
- Assay Setup: The assay is typically performed in a microplate format. The kinase, substrate, and varying concentrations of **Epronaz** (or a vehicle control) are incubated together in an appropriate assay buffer.



- Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP.

 The reaction is allowed to proceed for a defined period at a specific temperature and is then terminated, often by the addition of a stop reagent (e.g., EDTA).
- Detection: The extent of substrate phosphorylation is measured. Common detection methods include:
 - Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.
 - Fluorescence-based assays: Using a fluorescently labeled antibody that recognizes the phosphorylated substrate.
 - Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
- Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of Epronaz, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

Quantitative Data

Specific quantitative data for **Epronaz**, such as IC_{50} values for ALS inhibition or for any protein kinase, are not readily available in peer-reviewed literature. The tables below are provided as templates for the types of quantitative data that would be generated from the experimental protocols described above.

Table 2: Template for Herbicidal Activity Data

Target Weed Species	Growth Stage	Application Rate (g/ha)	Visual Injury (%)	Growth Reduction (%)
Species A	2-3 leaf	Х	Υ	Z
Species B	2-3 leaf	Х	Υ	Z

Table 3: Template for In Vitro Kinase Inhibition Data



Kinase Target	Substrate	ATP Concentration (μΜ)	IC50 (μM)
Kinase A	Substrate A	X	Υ
Kinase B	Substrate B	X	Υ

Conclusion

Epronaz is a sulfonyl triazole carboxamide with a well-understood mechanism of action as a herbicide, targeting the essential plant enzyme acetolactate synthase. Its potential as a kinase inhibitor for anticancer applications is an area that requires substantial further investigation, as current evidence is limited to non-peer-reviewed sources. The experimental protocols provided in this guide offer a framework for the synthesis and rigorous biological evaluation of **Epronaz** to further elucidate its activity profile and potential therapeutic applications. Researchers and drug development professionals are encouraged to pursue further studies to fully characterize the biological and pharmacological properties of this compound.

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